
2-(2-Ethylcyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with an ethyl group and an aniline moiety. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 2-ethylcyclohexylbenzene followed by reduction can yield this compound . Another method includes the direct nucleophilic substitution of halogenated precursors with aniline under high-temperature conditions .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under controlled conditions . This method is favored due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or PtO2 catalysts.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or acylated aniline derivatives.
Applications De Recherche Scientifique
2-(2-Ethylcyclohexyl)aniline has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Ethylcyclohexyl)aniline involves its interaction with molecular targets, primarily through its amine group. This compound can participate in hydrogen bonding, nucleophilic attacks, and electrophilic substitutions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Aniline: The parent compound, featuring a benzene ring with an amino group.
2-Ethylaniline: Similar structure but lacks the cyclohexyl ring.
Cyclohexylamine: Contains a cyclohexyl ring but lacks the aromatic aniline moiety.
Uniqueness: 2-(2-Ethylcyclohexyl)aniline is unique due to its combined structural features of both cyclohexyl and aniline moieties. This duality imparts distinct chemical and physical properties, making it valuable in specific applications where both aromatic and aliphatic characteristics are desired .
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-(2-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h5-6,9-12H,2-4,7-8,15H2,1H3 |
Clé InChI |
HWGBSAZEWYDSNM-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


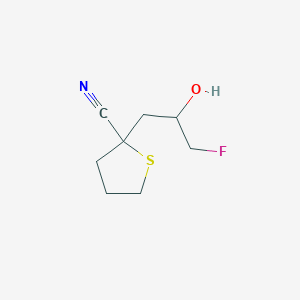
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13222582.png)
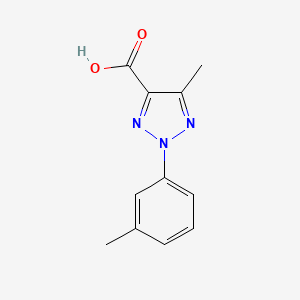
![5-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13222592.png)
![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolan-3-amine](/img/structure/B13222596.png)

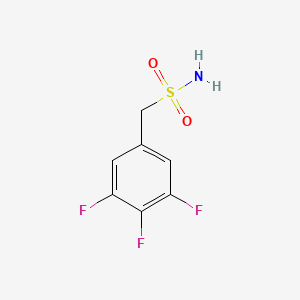
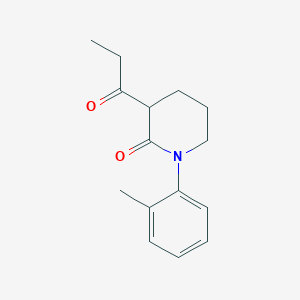
![4H,5H-Imidazo[1,5-a]quinazolin-5-one](/img/structure/B13222633.png)
![2-[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13222635.png)
![5-[5-(Chloromethyl)furan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13222639.png)

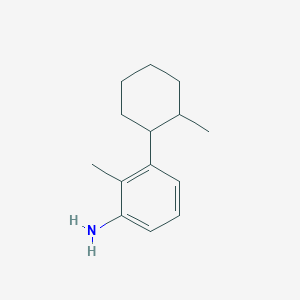
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13222657.png)
